N-{4-ethyl-3-[(2-methoxyphenyl)carbamoyl]-5-methylthiophen-2-yl}tetrahydrofuran-2-carboxamide
Overview
Description
N-{4-ethyl-3-[(2-methoxyphenyl)carbamoyl]-5-methylthiophen-2-yl}tetrahydrofuran-2-carboxamide is a complex organic compound that features a thiophene ring, a tetrahydrofuran ring, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-ethyl-3-[(2-methoxyphenyl)carbamoyl]-5-methylthiophen-2-yl}tetrahydrofuran-2-carboxamide typically involves multiple steps. One common approach is to start with the thiophene ring, which can be functionalized through various reactions such as halogenation, nitration, or sulfonation. The tetrahydrofuran ring can be introduced through cyclization reactions. The carbamoyl group is often added via carbamate formation using reagents like isocyanates or carbamoyl chlorides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. Catalysts such as palladium or platinum may be employed to facilitate specific steps in the synthesis, and high-throughput screening techniques can be used to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-{4-ethyl-3-[(2-methoxyphenyl)carbamoyl]-5-methylthiophen-2-yl}tetrahydrofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of strong acids or bases, depending on the type of substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{4-ethyl-3-[(2-methoxyphenyl)carbamoyl]-5-methylthiophen-2-yl}tetrahydrofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{4-ethyl-3-[(2-methoxyphenyl)carbamoyl]-5-methylthiophen-2-yl}tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-methylthiophene and 3-ethylthiophene share the thiophene ring structure.
Carbamoyl Compounds: N-phenylcarbamoyl derivatives are similar in having the carbamoyl functional group.
Tetrahydrofuran Derivatives: Compounds such as tetrahydrofuran-2-carboxylic acid share the tetrahydrofuran ring.
Uniqueness
N-{4-ethyl-3-[(2-methoxyphenyl)carbamoyl]-5-methylthiophen-2-yl}tetrahydrofuran-2-carboxamide is unique due to the combination of its functional groups and the specific arrangement of its molecular structure
Properties
IUPAC Name |
N-[4-ethyl-3-[(2-methoxyphenyl)carbamoyl]-5-methylthiophen-2-yl]oxolane-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-4-13-12(2)27-20(22-18(23)16-10-7-11-26-16)17(13)19(24)21-14-8-5-6-9-15(14)25-3/h5-6,8-9,16H,4,7,10-11H2,1-3H3,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSXIQGQQHSCSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)NC2=CC=CC=C2OC)NC(=O)C3CCCO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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